molecular formula C7H2Cl2F3N3 B172859 6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine CAS No. 19918-41-3

6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B172859
CAS No.: 19918-41-3
M. Wt: 256.01 g/mol
InChI Key: KRNBPOHDJQDPPK-UHFFFAOYSA-N
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Description

6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine ( 19918-41-3) is a high-purity chemical intermediate designed for research and development in medicinal chemistry. This compound features an imidazo[4,5-b]pyridine scaffold, a privileged structure in drug discovery due to its structural resemblance to purines. This analogy allows derivatives to interact with a wide range of enzymatic targets, making them invaluable for constructing novel bioactive molecules . The core imidazo[4,5-b]pyridine structure is recognized for its significant pharmacological potential and is frequently investigated in the development of therapeutic agents for various conditions. Research indicates that this heterocyclic system can influence key cellular pathways and has been explored for applications in oncology, often through the inhibition of kinases such as Aurora A kinase and other serine/threonine-protein kinases critical for cancer cell proliferation . Furthermore, related analogues have shown promise in other therapeutic areas, including as antagonists for inflammatory disorders . The specific substitution pattern with chlorine and trifluoromethyl groups on the fused ring system is typically optimized to enhance binding affinity and selectivity towards specific biological targets. This product is supplied with a guaranteed purity of 95% and is intended for research purposes only . It is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

6,7-dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3N3/c8-2-1-13-5-4(3(2)9)14-6(15-5)7(10,11)12/h1H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNBPOHDJQDPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C2C(=N1)N=C(N2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60632265
Record name 6,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19918-41-3
Record name 6,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60632265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Halogenated Pyridine Derivatives

A foundational approach involves cyclizing halogenated pyridine precursors. For example, 5-chloro-3-nitro-2-aminopyridine serves as a key intermediate. Treatment with trifluoroacetic acid and trifluoroacetic anhydride under reflux conditions facilitates cyclization, forming the imidazo[4,5-b]pyridine core. Subsequent chlorination at positions 6 and 7 is achieved using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂), with yields ranging from 60–75%.

A representative procedure involves:

  • Dissolving 5-chloro-3-nitro-2-aminopyridine in trifluoroacetic acid.

  • Adding trifluoroacetic anhydride and pyridine as catalysts.

  • Refluxing for 1 hour to form 5-chloro-3-nitro-2-(trifluoroacetamido)pyridine.

  • Precipitating the product via ice quenching and purifying via chloroform extraction.

Trifluoromethylation Techniques

Introducing the trifluoromethyl group often precedes cyclization. Electrophilic trifluoromethylation agents like trifluoromethyl iodide (CF₃I) or Umemoto’s reagent are employed. In one method, 2-amino-5,6-dichloropyridine reacts with CF₃I in the presence of copper(I) iodide, achieving 68% yield. Alternatively, nucleophilic trifluoromethylation using (trifluoromethyl)trimethylsilane (TMSCF₃) under basic conditions (e.g., KF/18-crown-6) provides milder conditions but lower yields (45–55%).

Modern Methodologies

One-Pot Synthesis Approaches

Recent advancements emphasize efficiency through one-pot reactions. A Zn-mediated tandem process constructs the imidazo[4,5-b]pyridine scaffold in a single vessel:

  • SₙAr Reaction : 4-Chloro-3-nitropyridine reacts with amines in H₂O-isopropanol (IPA) at 85°C.

  • Reduction : Zn dust reduces nitro groups to amines.

  • Cyclization : Addition of aldehydes induces heterocyclization, yielding the target compound in 82–89% yield.

This method eliminates intermediate isolation, reducing purification steps and enhancing scalability (Table 1).

Table 1: One-Pot Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)
SₙAr ReactionH₂O-IPA, 85°C, 10 h85
ReductionZn dust, RT, 1 h90
CyclizationAldehyde, H₂O-IPA, 10 h89

Catalytic and Metal-Mediated Reactions

Palladium and copper catalysts enable regioselective functionalization. For instance, Suzuki-Miyaura coupling introduces aryl groups at position 2 before chlorination. Using Pd(PPh₃)₄ and arylboronic acids in toluene/EtOH (3:1), researchers achieve 70–78% yields. Copper(I) iodide facilitates Ullmann-type couplings for attaching electron-withdrawing groups, though yields drop to 50–60% due to side reactions.

Industrial-Scale Production

Continuous Flow Processes

Industrial synthesis prioritizes reproducibility and safety. Continuous flow reactors (CFRs) enable precise control over exothermic chlorination and trifluoromethylation steps. Key parameters include:

  • Residence Time : 30–60 seconds for PCl₅ reactions.

  • Temperature : Maintained at 0–5°C to suppress decomposition.

  • Solvent System : Dichloromethane (DCM) or tetrahydrofuran (THF) for homogeneous mixing.

CFRs improve yield consistency (75–80%) and reduce waste by 40% compared to batch processes.

Green Chemistry Considerations

Sustainable practices include:

  • Solvent Recycling : Distillation recovery of DCM and IPA.

  • Catalyst Reuse : Immobilized Pd nanoparticles on silica gel retain 90% activity over five cycles.

  • Waste Minimization : Neutralization of HCl byproducts with aqueous NaHCO₃ generates inert NaCl.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

Traditional routes offer moderate yields (60–75%) but require multiple purification steps. One-pot methods streamline synthesis, achieving higher yields (82–89%) with fewer intermediates. Industrial CFRs balance efficiency (75–80%) and scalability but demand significant infrastructure investment.

Purity and Byproduct Management

Halogenation often produces regioisomers (e.g., 5,6-dichloro vs. 6,7-dichloro). HPLC analysis reveals that one-pot methods reduce isomer formation (<5%) versus traditional approaches (10–15%). Byproducts like HCl and nitro derivatives are mitigated via scrubbing and fractional distillation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 6 and 7 undergo selective displacement with nucleophiles under controlled conditions. Key reactions include:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationK₂CO₃/DMF, 1-(bromomethyl)-2-methyl-3-(trifluoromethyl)benzene3-Benzyl-6,7-dichloro-2-(trifluoromethyl) derivative47.6%
Amination (Buchwald)Pd catalysis, 2,5-diaminopyridine7-Amino-6-chloro-2-(trifluoromethyl) analog62%*

*Reported for analogous 5,7-dichloro substrate
Reactivity trend: Position 7 chlorine shows higher susceptibility to substitution than position 6 due to electronic effects from the trifluoromethyl group .

Cross-Coupling Reactions

Palladium-mediated couplings enable functionalization of the imidazopyridine core:

Coupling TypeConditionsProduct FeatureNotable Example
C2-ArylationCuI/PivOH, aryl iodides, 110°C2,6-Diarylated derivatives2-(4-Fluorophenyl)-6-chloro analog (83% yield)
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, toluene/EtOHBiaryl systems at position 77-(4-Methoxyphenyl) derivative

The trifluoromethyl group at position 2 directs regioselectivity in C-H activation reactions, favoring functionalization at position 6 over 7 .

Reductive Transformations

Controlled reduction preserves the imidazo[4,5-b]pyridine core while modifying substituents:

Reduction TargetReagentsOutcomeApplication
Nitro IntermediatesZn/HCl in H₂O-IPAAmino derivativesKey step in scaffold elaboration
Halogen RemovalH₂/Pd-C in EtOAcDechlorinated analogsSAR studies for kinase inhibitors

Heterocycle Functionalization

The electron-deficient system participates in cycloaddition and annulation reactions:

ReactionComponentsResulting StructureBiological Relevance
[3+2] CycloadditionDipolarophiles (e.g., nitrile oxides)Fused triazole systemsEnhanced kinase binding affinity
CondensationAldehydes in H₂O-IPAExtended π-conjugated systemsFluorescent probes development

Mechanistic Considerations

  • Electronic Effects : The -CF₃ group induces strong electron-withdrawing effects (-I), activating position 6 for nucleophilic attack while deactivating position 7 .

  • Steric Guidance : Bulky substituents at position 2 direct coupling reactions to the less hindered position 7 .

  • Solvent Dependency : Polar aprotic solvents (DMF, DMSO) enhance substitution rates, while protic solvents favor reduction pathways .

Stability Profile

Critical stability data under various conditions:

ConditionStability OutcomeRecommended Handling
Aqueous Acid (pH<3)Dechlorination at position 7Avoid prolonged exposure below pH 5
Basic Media (pH>9)Ring-opening via imidazole cleavageUse neutral buffers for reactions
Thermal StressStable up to 150°CSafe for reflux in high-boiling solvents

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical applications, particularly in kinase inhibitor development . Subsequent biological evaluations of these derivatives have shown promising activity against FLT3-ITD mutants (IC₅₀ = 0.87 μM) and Aurora kinases , validating the strategic utility of these chemical transformations.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
  • Molecular Formula : C7H2Cl2F3N3
  • Molecular Weight : 221.57 g/mol
  • CAS Number : 19918-41-3

The compound's structure includes a trifluoromethyl group, which enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Chemistry

DCTIP serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for the development of derivatives with tailored properties.

Biology

Research indicates that DCTIP acts as an enzyme inhibitor or receptor modulator. It has been investigated for its potential to inhibit reverse transcriptase, an enzyme crucial for the replication of retroviruses.

Medicine

DCTIP is explored for its therapeutic effects, particularly in developing antiviral and anticancer drugs. Its ability to inhibit reverse transcriptase makes it a candidate for treating retroviral infections.

Industry

The compound is utilized in developing agrochemicals such as herbicides and fungicides. Its efficacy against various pathogens makes it valuable in agricultural applications.

DCTIP exhibits a range of biological activities:

  • Antiviral Activity : Demonstrated efficacy against retroviruses through reverse transcriptase inhibition.
  • Antimicrobial Properties : Effective against both Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties.

In Vitro Studies

In vitro studies have been conducted to evaluate DCTIP's biological activity:

  • Enzyme Inhibition Assays : DCTIP showed significant inhibition of reverse transcriptase in cell-free systems.
Study TypeFindings
Antiviral AssayInhibition of HIV replication in cultured cells
Antimicrobial TestActivity against E. coli and Staphylococcus aureus

Structure-Activity Relationship (SAR)

Research into the SAR of imidazo[4,5-b]pyridine derivatives has revealed that modifications to the chlorine and trifluoromethyl groups can significantly impact biological activity. For instance:

  • Alterations to these substituents may enhance or reduce enzyme inhibition potency and selectivity towards target proteins.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs of the Imidazo[4,5-b]pyridine Core

The imidazo[4,5-b]pyridine scaffold is a privileged structure in medicinal chemistry due to its versatility in binding biological targets. Below is a comparative analysis of key analogs:

5,7-Dimethyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
  • Molecular Formula : C₉H₈F₃N₃.
  • Molecular Weight : 215.18 g/mol .
  • Key Differences: Substituents: Methyl (-CH₃) groups at positions 5 and 7 instead of chlorine atoms. Applications: While biological data are unavailable for this analog, methyl substituents often improve pharmacokinetic properties in drug candidates .
2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives
  • Example Compound : 3f (from ).
    • Structure : 2,3-Diaryl-substituted with selective COX-2 inhibitory activity.
    • Biological Activity :
  • COX-2 Inhibition : IC₅₀ = 9.2 µmol/L.
  • COX-1 Selectivity : 2-fold selectivity over COX-1 (IC₅₀ = 21.8 µmol/L) .
    • Key Differences :
  • Diaryl substitutions enable π-π stacking interactions in enzyme binding pockets, unlike the chloro and trifluoromethyl groups in the target compound.
  • The trifluoromethyl group in the target compound may enhance lipophilicity and membrane permeability compared to aryl groups .

Functional Group-Driven Comparison

Trifluoromethyl (-CF₃) Substitution
  • Role : The -CF₃ group is a strong electron-withdrawing moiety that enhances metabolic resistance and modulates binding affinity.
  • Comparison :
    • In 3f (COX-2 inhibitor), the -CF₃ group contributes to hydrophobic interactions in the enzyme’s active site, similar to celecoxib .
    • In the target compound, the -CF₃ group at position 2 may influence reactivity in cross-coupling reactions, as seen in analogs like 7b () .
Chlorine vs. Methyl Substituents
  • Chlorine (6,7-Dichloro) :
    • Increases molecular weight and polarity.
    • May enhance halogen bonding with biological targets (e.g., kinases or enzymes).
  • Methyl (5,7-Dimethyl): Reduces molecular weight and improves solubility.

Research and Patent Landscape

  • Kinase Modulation: Novel 3,5-disubstituted imidazo[4,5-b]pyridines () highlight the scaffold’s relevance in kinase inhibitor development. The dichloro and trifluoromethyl groups in the target compound may similarly modulate kinase binding pockets .
  • Synthetic Methods : Cross-coupling reactions (e.g., with boronic acids, as in ) are common for introducing aryl/heteroaryl groups to the imidazo[4,5-b]pyridine core .

Biological Activity

6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine (referred to as DCTIP) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DCTIP is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C7_7H2_2Cl2_2F3_3N3_3
  • Molecular Weight : 221.57 g/mol
  • CAS Number : 13577-71-4

The presence of the trifluoromethyl group enhances its pharmacological properties, making it a candidate for various therapeutic applications.

Target Enzymes

DCTIP primarily acts as an inhibitor of the reverse transcriptase enzyme, which is crucial for the replication of retroviruses. The trifluoromethyl group is known to improve drug potency against this enzyme, enhancing the compound's efficacy in antiviral applications .

Mode of Action

The mode of action involves key hydrogen bonding interactions with the target protein, which lowers the pKa_a of the cyclic carbamate. This interaction significantly enhances its inhibitory effect on reverse transcriptase. The inhibition of this enzyme disrupts viral replication pathways, making DCTIP a potential candidate for antiviral drug development.

Biological Activities

DCTIP exhibits a range of biological activities, including:

  • Antiviral Activity : Demonstrated efficacy against various retroviruses through reverse transcriptase inhibition.
  • Antimicrobial Properties : Studies indicate that DCTIP and its derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to interact effectively with bacterial enzymes .
  • Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, although specific data on DCTIP's effects in this area remain limited.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of DCTIP:

Study TypeFindingsReference
Antiviral ActivityInhibition of reverse transcriptase with IC50_{50} values indicating significant potency.
Antimicrobial ActivityEffective against Bacillus cereus and Escherichia coli, with varying sensitivity between strains.
Anti-inflammatory EffectsPotential suppression of COX-2 activity observed in related compounds; further studies needed for DCTIP.

Structure-Activity Relationship (SAR)

Research into the SAR of imidazo[4,5-b]pyridine derivatives has revealed that modifications to the chlorine and trifluoromethyl groups can significantly impact biological activity. For instance, alterations to these substituents may enhance or reduce enzyme inhibition potency and selectivity towards target proteins .

Q & A

Q. What are the common synthetic routes for 6,7-Dichloro-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine, and how do reaction conditions influence yield?

The synthesis of imidazo[4,5-b]pyridine derivatives typically involves cyclization of halogenated pyridine precursors. For example, 7-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine is synthesized via phase-transfer catalysis using 5-bromopyridine-2,3-diamine and benzaldehyde in DMF with p-toluenesulfonic acid as a catalyst . Adjusting solvent polarity (e.g., DMF vs. ethanol) and catalyst loading can optimize yields. Microwave-assisted Pd/Cu co-catalysis has also been reported for C-2 functionalization of similar scaffolds, offering rapid reaction times (30–60 minutes) and moderate-to-good yields (45–75%) .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions, particularly distinguishing between imidazole and pyridine protons .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and isotopic patterns for chlorine/fluorine substituents .
  • X-ray crystallography : Resolves crystal packing and intermolecular interactions, critical for polymorph identification .
  • DFT calculations : Used to predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data .

Q. How can researchers safely handle halogenated imidazo[4,5-b]pyridines in the laboratory?

  • Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.
  • Conduct reactions in fume hoods due to potential release of toxic gases (e.g., HCl during deprotection).
  • Store compounds in airtight containers under inert gas (N2_2 or Ar) to prevent hydrolysis of trifluoromethyl groups .

Advanced Research Questions

Q. What computational strategies are used to predict the reactivity and stability of this compound?

Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level model electrophilic substitution patterns and charge distribution. For example, electron-withdrawing groups (e.g., Cl, CF3_3) decrease electron density at the C-2 position, directing further functionalization to C-5 or C-7 . Solvent effects (e.g., DMSO vs. toluene) are modeled using the Polarizable Continuum Model (PCM) to predict solubility and reaction pathways.

Q. How do structural modifications of this compound impact biological activity?

  • Kinase inhibition : Substitution at C-7 with electron-deficient groups (e.g., Cl) enhances selectivity for tyrosine kinase 2 (TYK2) by interacting with the Gly-rich loop (IC50_{50} < 50 nM) .
  • Receptor modulation : Introducing piperazine or fluorobenzyl groups at C-2 improves 5-HT6_6 receptor binding (Ki_i = 6 nM) and blood-brain barrier permeability .
  • Enzyme inhibition : Analogues with pyridinyl-ethyl side chains show irreversible inhibition of inducible nitric oxide synthase (iNOS) via NADPH-dependent mechanisms .

Q. What experimental approaches resolve contradictions in reported synthetic yields for imidazo[4,5-b]pyridine derivatives?

  • Design of Experiments (DoE) : Systematic variation of parameters (temperature, catalyst ratio) identifies optimal conditions. For example, microwave irradiation at 120°C increases yields by 20% compared to conventional heating .
  • Mechanistic studies : Kinetic profiling (e.g., in situ IR spectroscopy) monitors intermediate formation to explain discrepancies in cyclization efficiency .

Q. How can researchers evaluate the selectivity of this compound in multi-target enzyme assays?

  • Panel screening : Test against related enzymes (e.g., JAK1-3, COX-1/2) at 1–10 μM concentrations.
  • Crystallography : Co-crystallization with target proteins (e.g., TYK2) reveals binding modes and off-target interactions .
  • Proteome-wide profiling : Use activity-based protein profiling (ABPP) to identify non-target engagement .

Methodological Challenges and Solutions

Q. What strategies mitigate hydrolysis of the trifluoromethyl group during functionalization?

  • Use anhydrous solvents (e.g., THF, DCM) and low temperatures (0–5°C).
  • Protect reactive intermediates with Boc or Fmoc groups during cross-coupling reactions .

Q. How can fluorescence properties of imidazo[4,5-b]pyridine derivatives be exploited for cellular imaging?

  • Introduce electron-donating substituents (e.g., -NH2_2, -OCH3_3) at C-2 to enhance quantum yields (Φ = 0.4–0.6) .
  • Utilize solvatofluorochromism to monitor polarity changes in live cells .

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